5-(3-Chloropropionamido)quinoline
Description
5-(3-Chloropropionamido)quinoline is a quinoline derivative characterized by a 3-chloropropionamido substituent at the 5-position of the quinoline ring. Its synthesis typically involves the reaction of substituted anilines with 3-chloropropionyl chloride under basic conditions, followed by cyclization via the Vilsmeier-Haack reaction to form the quinoline core . Key intermediates, such as 3-chloro-N-(substituted phenyl)propionamide, are generated during this process, which are subsequently functionalized to yield the final product.
Properties
Molecular Formula |
C12H11ClN2O |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
3-chloro-N-quinolin-5-ylpropanamide |
InChI |
InChI=1S/C12H11ClN2O/c13-7-6-12(16)15-11-5-1-4-10-9(11)3-2-8-14-10/h1-5,8H,6-7H2,(H,15,16) |
InChI Key |
UZWQFPKJPFLRLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Substitution Effects
The antiplasmodial and pharmacological activities of quinoline derivatives are highly sensitive to substitution patterns. For instance:
- Chloroquine and hydroxychloroquine feature a 4-position substitution with a piperazine or oxazine ring, respectively. These substituents enhance their ability to intercalate into heme aggregates in malaria parasites .
- In contrast, 5-(3-Chloropropionamido)quinoline substitutes the 5-position with a 3-chloropropionamido group. Studies on reversed chloroquine analogues indicate that 5-position substituents (e.g., chloro, methoxy) generally reduce antiplasmodial activity compared to 7-chloro-substituted derivatives . This suggests that the 5-position may sterically hinder interactions with biological targets, such as heme or parasite membrane proteins.
Table 1: Substituent Position and Activity Trends
Functional Group Comparisons
The 3-chloropropionamido group distinguishes this compound from other quinoline derivatives:
- Methoxy/methyl substituents (e.g., 3-methoxymethylquinoline) are synthesized via methoxylation of chloromethyl intermediates. These groups improve solubility but may reduce target affinity due to weaker electron-withdrawing effects .
- Nitro/trifluoromethyl substituents exhibit stronger electron-withdrawing effects, enhancing heme-binding capacity in some reversed chloroquines . However, the 3-chloropropionamido group’s intermediate electron-withdrawing strength may balance solubility and binding kinetics.
Table 2: Functional Group Impact on Physicochemical Properties
Binding affinity inferred from analogous antiplasmodial studies.
Implications for Drug Design
While 5-substituted quinolines like this compound may exhibit reduced antiplasmodial activity compared to 4- or 7-substituted analogues, their moderate electron-withdrawing properties and solubility could make them viable scaffolds for non-antimalarial applications (e.g., antimicrobial or anticancer agents). Further studies are needed to explore these avenues.
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